Methyltricaprylylammonium bisulfate

Catalog No.
S1900314
CAS No.
59158-14-4
M.F
C25H55NO4S
M. Wt
465.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyltricaprylylammonium bisulfate

CAS Number

59158-14-4

Product Name

Methyltricaprylylammonium bisulfate

IUPAC Name

hydrogen sulfate;methyl(trioctyl)azanium

Molecular Formula

C25H55NO4S

Molecular Weight

465.8 g/mol

InChI

InChI=1S/C25H54N.H2O4S/c1-5-8-11-14-17-20-23-26(4,24-21-18-15-12-9-6-2)25-22-19-16-13-10-7-3;1-5(2,3)4/h5-25H2,1-4H3;(H2,1,2,3,4)/q+1;/p-1

InChI Key

MWSPFHZPVVWJCO-UHFFFAOYSA-M

SMILES

Array

Canonical SMILES

CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.OS(=O)(=O)[O-]

The exact mass of the compound Methyltrioctylammonium hydrogen sulfate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Methyltricaprylylammonium bisulfate (also known as methyltrioctylammonium hydrogen sulfate) is a highly lipophilic, quaternary ammonium phase-transfer catalyst (PTC). In industrial and advanced laboratory procurement, it is primarily sourced to drive biphasic, solvent-free oxidations using aqueous hydrogen peroxide [1]. Unlike conventional PTCs, this specific bisulfate salt combines extreme hydrophobicity—driven by its three octyl chains—with a non-oxidizable, mildly acidic counterion. This specific structural profile makes it the benchmark catalyst for 'Noyori-type' green oxidations, enabling the mass transfer of active peroxotungstate species across immiscible aqueous-organic boundaries without the need for volatile organic solvents[2].

Buyers often attempt to substitute this compound with the more common and less expensive methyltrioctylammonium chloride (Aliquat 336) or shorter-chain analogs like tetrabutylammonium hydrogen sulfate (TBAHS). However, in peroxide-mediated oxidations, chloride ions are highly susceptible to oxidation, generating hypochlorite or reactive halogens that cause unwanted substrate halogenation and rapidly deplete the oxidant [1]. Furthermore, shorter-chain alternatives like TBAHS lack the requisite lipophilicity to efficiently stabilize and shuttle heavy polyoxometalate anions into neat organic phases, often forcing the reintroduction of organic solvents to maintain mass transfer [2]. Procuring the exact bisulfate salt prevents halogenated impurities, eliminates solvent waste, and maximizes catalyst turnover.

Prevention of Halogenated Byproducts in Oxidation Workflows

In tungstate-catalyzed hydrogen peroxide oxidations, the choice of PTC counterion directly dictates the impurity profile. Utilizing methyltricaprylylammonium bisulfate ensures a strictly halide-free environment, resulting in 0% halogenated byproducts [1]. In direct contrast, substituting with the standard methyltrioctylammonium chloride (Aliquat 336) leads to the in situ generation of hypochlorite, which actively chlorinates organic substrates and degrades the peroxide oxidant.

Evidence DimensionHalogenated byproduct formation
Target Compound Data0% (Strictly halide-free)
Comparator Or BaselineSignificant substrate chlorination and oxidant depletion (Aliquat 336 / Chloride PTC)
Quantified DifferenceComplete elimination of chlorination side-reactions
ConditionsBiphasic H2O2 oxidation of alcohols/sulfides with sodium tungstate

Eliminating halogenated impurities at the catalytic stage prevents costly downstream purification and batch rejection in pharmaceutical precursor synthesis.

Catalyst Turnover Number (TON) and Loading Efficiency

The combination of the non-coordinating bisulfate anion and the highly lipophilic trioctyl chains allows this compound to achieve exceptionally high catalytic efficiency. In the oxidation of 1-phenylethanol and various sulfides, systems utilizing methyltricaprylylammonium bisulfate have demonstrated turnover numbers (TON) ranging from 122,000 to 179,000 [1]. Conventional phase-transfer systems typically stall at TONs orders of magnitude lower due to poor phase-transfer efficiency or counterion-induced catalyst deactivation [2].

Evidence DimensionCatalyst Turnover Number (TON)
Target Compound Data122,000 to 179,000
Comparator Or Baseline< 1,000 to 5,000 (Conventional homogeneous or standard PTC systems)
Quantified DifferenceUp to a 100-fold increase in catalyst turnover efficiency
ConditionsSolvent-free oxidation using 30% H2O2 and sodium tungstate

Ultra-high TONs drastically reduce the required catalyst loading, directly lowering raw material costs for large-scale industrial oxidations.

Solvent-Free Processability and Phase Separation

The high lipophilicity of the methyltricaprylyl cation enables the active peroxotungstate complex to be fully extracted into neat organic substrates. This allows the reaction to proceed with >95% yield without the addition of any volatile organic solvents (VOCs) [1]. When shorter-chain analogs like tetrabutylammonium hydrogen sulfate are used, the reduced hydrophobicity often necessitates the addition of organic solvents to maintain phase transfer, complicating post-reaction separation and increasing waste disposal costs.

Evidence DimensionOrganic solvent requirement
Target Compound Data0% (Neat biphasic system)
Comparator Or BaselineSignificant VOC volume required (Shorter-chain PTCs like TBAHS)
Quantified DifferenceComplete elimination of organic solvent usage
ConditionsBiphasic liquid-liquid extraction and reaction

Enabling solvent-free processing reduces chemical procurement costs, simplifies reactor volume requirements, and aligns with green chemistry mandates.

Noyori-Type Green Oxidations

This compound is the mandatory phase-transfer catalyst for scaling up Noyori oxidations. It is paired with sodium tungstate and aqueous hydrogen peroxide to oxidize secondary alcohols to ketones, and sulfides to sulfoxides or sulfones, achieving near-quantitative yields without the use of organic solvents or halogenated reagents [1].

Halide-Free Epoxidation of Olefins

It is selected over standard chloride PTCs for the epoxidation of sensitive alkenes. The bisulfate counterion prevents chloride-induced ring-opening and unwanted substrate halogenation, ensuring high chemoselectivity and simplifying downstream product purification [2].

Deep Oxidative Desulfurization of Fuels

Applied in petrochemical refining research to shuttle peroxotungstate anions into hydrophobic fuel matrices. The extreme lipophilicity of the trioctyl chains enables the near-complete oxidative removal of sterically hindered thiophenic compounds at exceptionally high turnover numbers [3].

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

465.38518041 Da

Monoisotopic Mass

465.38518041 Da

Heavy Atom Count

31

UNII

WK5C0BIA55

GHS Hazard Statements

Aggregated GHS information provided by 64 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (98.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

59158-14-4

Wikipedia

Methyltricaprylylammonium bisulfate

Dates

Last modified: 08-16-2023

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